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Compound of Interest

Compound Name:
3-(2,3-Dihydroxyphenyl)propanoic

acid

Cat. No.: B139283 Get Quote

An In-depth Technical Guide on 3-(2,3-Dihydroxyphenyl)propanoic Acid (CAS: 3714-73-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(2,3-Dihydroxyphenyl)propanoic acid is a known chemical entity. However,

detailed experimental data regarding its specific synthesis, comprehensive spectroscopic

analysis, and precise biological mechanisms of action are not extensively available in peer-

reviewed literature. This guide provides a comprehensive overview based on established

chemical principles, data from structurally related compounds, and predicted analytical

characteristics.

Introduction
3-(2,3-Dihydroxyphenyl)propanoic acid, also known as 2,3-dihydroxyhydrocinnamic acid, is

a phenolic acid belonging to the catechol family. Its structure, featuring a dihydroxyphenyl

group attached to a propanoic acid chain, suggests potential for a range of biological activities,

including antioxidant and antimicrobial properties, which are characteristic of many phenolic

compounds. This document serves as a technical resource, consolidating available information

and providing detailed proposed experimental protocols and predicted data to facilitate further

research and development involving this compound.

Physicochemical Properties
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The fundamental physicochemical properties of 3-(2,3-Dihydroxyphenyl)propanoic acid are

summarized in the table below. This information is compiled from established chemical

databases.[1]

Property Value Source

CAS Number 3714-73-6 PubChem[1]

Molecular Formula C₉H₁₀O₄ PubChem[1]

Molecular Weight 182.17 g/mol PubChem[1]

IUPAC Name

3-(2,3-

dihydroxyphenyl)propanoic

acid

PubChem[1]

SMILES
C1=CC(=C(C(=C1)O)O)CCC(=

O)O
PubChem[1]

Predicted LogP 1.1 - 1.3 Various sources

Predicted pKa
~4.5 (carboxylic acid), ~9.5

(phenolic OH)
Chemicalize

Synthesis
A detailed experimental protocol for the synthesis of 3-(2,3-Dihydroxyphenyl)propanoic acid
is not readily available. However, a plausible and efficient two-step synthetic route can be

proposed based on well-established organic chemistry reactions: a Knoevenagel condensation

followed by catalytic hydrogenation.

Proposed Synthetic Pathway
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Proposed Synthesis of 3-(2,3-Dihydroxyphenyl)propanoic Acid

2,3-Dihydroxybenzaldehyde

2,3-Dihydroxycinnamic acid

Knoevenagel Condensation
(Piperidine, Pyridine)

Malonic_Acid

3-(2,3-Dihydroxyphenyl)propanoic acid

Catalytic Hydrogenation
(H₂, Pd/C)

Click to download full resolution via product page

A two-step synthesis of 3-(2,3-Dihydroxyphenyl)propanoic acid.

Experimental Protocols
This protocol is adapted from general procedures for Knoevenagel condensation involving

phenolic aldehydes and malonic acid.[2][3]

Reagents and Equipment:

2,3-Dihydroxybenzaldehyde

Malonic acid

Pyridine (solvent)

Piperidine (catalyst)

Round-bottom flask with reflux condenser

Heating mantle
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Magnetic stirrer

Hydrochloric acid (for workup)

Ethyl acetate (for extraction)

Anhydrous sodium sulfate (for drying)

Rotary evaporator

Procedure:

1. In a round-bottom flask, dissolve 1 equivalent of 2,3-dihydroxybenzaldehyde in a minimal

amount of pyridine.

2. Add 1.5 equivalents of malonic acid to the solution.

3. Add a catalytic amount of piperidine (approximately 0.1 equivalents).

4. Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

5. After the reaction is complete, cool the mixture to room temperature and pour it into a

beaker containing ice and concentrated hydrochloric acid to precipitate the product.

6. Filter the crude product and wash with cold water.

7. For further purification, the crude product can be recrystallized from an appropriate solvent

system (e.g., ethanol/water) or purified by column chromatography.

This protocol is based on standard procedures for the reduction of a,β-unsaturated carboxylic

acids.[4][5]

Reagents and Equipment:

2,3-Dihydroxycinnamic acid

Palladium on carbon (10% Pd/C) catalyst
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Ethanol or Methanol (solvent)

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

Celite or another filter aid

Procedure:

1. Dissolve the synthesized 2,3-dihydroxycinnamic acid in a suitable solvent such as ethanol

in a hydrogenation flask.

2. Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to

the solution.

3. Seal the flask and purge the system with hydrogen gas.

4. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen

atmosphere using a balloon.

5. Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen

ceases or TLC analysis indicates the complete consumption of the starting material.

6. Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or

argon).

7. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash

the filter cake with the solvent.

8. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to

yield the crude 3-(2,3-dihydroxyphenyl)propanoic acid.

9. The product can be further purified by recrystallization if necessary.

Spectroscopic Data (Predicted and Expected)
As experimental spectra for 3-(2,3-dihydroxyphenyl)propanoic acid are not readily available,

this section provides predicted NMR data and expected characteristics for MS and IR spectra

based on the compound's structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts. Predictions are based on

computational models and analysis of similar structures.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.0 br s 1H -COOH

~8.8 br s 1H Ar-OH

~8.6 br s 1H Ar-OH

~6.65 t, J ≈ 7.8 Hz 1H Ar-H

~6.55 d, J ≈ 7.6 Hz 1H Ar-H

~6.45 d, J ≈ 8.0 Hz 1H Ar-H

~2.75 t, J ≈ 7.5 Hz 2H -CH₂-Ar

~2.50 t, J ≈ 7.5 Hz 2H -CH₂-COOH

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Assignment

~174.0 -COOH

~145.5 Ar-C-OH

~144.0 Ar-C-OH

~128.0 Ar-C

~120.0 Ar-CH

~118.5 Ar-CH

~115.0 Ar-CH

~35.0 -CH₂-COOH

~25.0 -CH₂-Ar

Mass Spectrometry (MS)
The expected fragmentation pattern in electron ionization mass spectrometry (EI-MS) would

likely involve the following key fragments:

m/z Proposed Fragment

182 [M]⁺ (Molecular Ion)

136 [M - H₂O - CO]⁺

123
[M - COOH - H₂O]⁺ or benzylic cleavage

fragment

107 Loss of the propanoic acid side chain

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.
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Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 (broad) O-H stretch Phenolic -OH

3300-2500 (very broad) O-H stretch Carboxylic acid -OH

~1700 C=O stretch Carboxylic acid

1600-1450 C=C stretch Aromatic ring

~1250 C-O stretch Phenol

Biological Activity and Mechanism of Action
While specific studies on 3-(2,3-dihydroxyphenyl)propanoic acid are limited, its catechol

structure is a strong indicator of potential antimicrobial and antioxidant activities.

Antimicrobial Activity
Phenolic compounds, particularly those containing a catechol moiety, are known to possess

antimicrobial properties. The proposed mechanism of action for catechol-containing

compounds often involves the generation of reactive oxygen species (ROS) through

autoxidation.[6][7][8][9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b139283?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865322/
https://digitalcommons.mtu.edu/michigantech-p/14674/
https://par.nsf.gov/biblio/10219375-catechol-based-antimicrobial-polymers
https://www.researchgate.net/publication/348683240_Catechol-Based_Antimicrobial_Polymers
https://pubs.acs.org/doi/10.1021/acsomega.1c00006
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Antimicrobial Mechanism of Action

3-(2,3-Dihydroxyphenyl)propanoic acid

Bacterial Cell

Catechol Moiety

Reactive Oxygen Species (ROS)
(e.g., O₂⁻, H₂O₂)

Autoxidation
(in presence of O₂)

Cell Membrane

Bacterial Cell Death

Loss of Integrity

DNA

Replication Failure

Proteins

Enzyme Dysfunction

Lipid PeroxidationOxidative Damage Oxidation & Inactivation

Click to download full resolution via product page

Proposed mechanism of antimicrobial action via ROS generation.

Experimental Protocol for Antimicrobial Susceptibility
Testing
A standard method to evaluate the antimicrobial activity of a compound is to determine its

Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Materials and Equipment:

Test compound (3-(2,3-dihydroxyphenyl)propanoic acid)
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

96-well microtiter plates

Spectrophotometer or plate reader

Incubator

Procedure:

1. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then

dilute it in MHB to the desired starting concentration.

2. In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a

range of concentrations.

3. Prepare an inoculum of the test bacteria and adjust its turbidity to match a 0.5 McFarland

standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵

CFU/mL in each well.

4. Add the bacterial inoculum to each well containing the diluted compound. Include a

positive control (bacteria in MHB without the compound) and a negative control (MHB

only).

5. Incubate the plate at 37°C for 18-24 hours.

6. The MIC is determined as the lowest concentration of the compound that completely

inhibits visible growth of the bacteria. This can be assessed visually or by measuring the

optical density at 600 nm.

Conclusion
3-(2,3-Dihydroxyphenyl)propanoic acid presents an interesting scaffold for further

investigation, particularly in the fields of antimicrobial and antioxidant research. While a

comprehensive experimental dataset for this specific molecule is currently lacking in the public

domain, this guide provides a robust framework for its synthesis, characterization, and
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biological evaluation based on established chemical principles and data from analogous

compounds. The proposed protocols and predicted data herein are intended to serve as a

valuable starting point for researchers aiming to explore the therapeutic and scientific potential

of this catechol-containing propanoic acid derivative. Further experimental validation is

essential to confirm these predictions and to fully elucidate the compound's properties and

mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated
Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical
Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

3. bhu.ac.in [bhu.ac.in]

4. chemmethod.com [chemmethod.com]

5. researchgate.net [researchgate.net]

6. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]

7. "Catechol-Based Antimicrobial Polymers" by Seyedehfatemeh Razaviamri, Kan Wang et
al. [digitalcommons.mtu.edu]

8. Catechol-Based Antimicrobial Polymers | NSF Public Access Repository [par.nsf.gov]

9. researchgate.net [researchgate.net]

10. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [3-(2,3-Dihydroxyphenyl)propanoic acid CAS number
3714-73-6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139283#3-2-3-dihydroxyphenyl-propanoic-acid-cas-
number-3714-73-6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b139283?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydroxybenzenepropanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydroxybenzenepropanoic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC7222392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7222392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7222392/
https://www.bhu.ac.in/research_pub/jsr/Volumes/JSR_65_08_2021/8.pdf
https://www.chemmethod.com/article_216134.html
https://www.researchgate.net/publication/338246646_Catalytic_Hydrogenation_of_Cinnamic_Acid_and_Salicylic_Acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865322/
https://digitalcommons.mtu.edu/michigantech-p/14674/
https://digitalcommons.mtu.edu/michigantech-p/14674/
https://par.nsf.gov/biblio/10219375-catechol-based-antimicrobial-polymers
https://www.researchgate.net/publication/348683240_Catechol-Based_Antimicrobial_Polymers
https://pubs.acs.org/doi/10.1021/acsomega.1c00006
https://www.benchchem.com/product/b139283#3-2-3-dihydroxyphenyl-propanoic-acid-cas-number-3714-73-6
https://www.benchchem.com/product/b139283#3-2-3-dihydroxyphenyl-propanoic-acid-cas-number-3714-73-6
https://www.benchchem.com/product/b139283#3-2-3-dihydroxyphenyl-propanoic-acid-cas-number-3714-73-6
https://www.benchchem.com/product/b139283#3-2-3-dihydroxyphenyl-propanoic-acid-cas-number-3714-73-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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